

Mass Spectrometry of 5-Hydroxy-2-methylbenzaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: **5-Hydroxy-2-methylbenzaldehyde**

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This technical guide provides a comprehensive overview of the mass spectrometric analysis of **5-Hydroxy-2-methylbenzaldehyde** ($C_8H_8O_2$), a substituted aromatic aldehyde. This document details its mass spectral data, proposes a fragmentation pathway, and outlines a general experimental protocol for its analysis.

Core Compound Data

5-Hydroxy-2-methylbenzaldehyde is an organic compound with a molecular weight of approximately 136.15 g/mol .[\[1\]](#)[\[2\]](#) The precise monoisotopic mass is 136.052429494 Da.[\[1\]](#) This information is fundamental for the accurate identification and characterization of the molecule using mass spectrometry.

Table 1: Physicochemical and Mass Spectrometric Data for 5-Hydroxy-2-methylbenzaldehyde

Property	Value	Reference
Molecular Formula	C ₈ H ₈ O ₂	[1] [2]
Molecular Weight	136.15 g/mol	[1]
Monoisotopic Mass	136.052429494 Da	[1]
IUPAC Name	5-hydroxy-2-methylbenzaldehyde	[1]
CAS Number	23942-00-9	[1] [2]

Mass Spectral Analysis and Fragmentation

Electron Ionization (EI) is a common technique for the mass analysis of small, volatile molecules like **5-Hydroxy-2-methylbenzaldehyde**. The resulting mass spectrum is characterized by a molecular ion peak and several fragment ions, which provide structural information.

Key Spectral Features

The NIST Mass Spectrometry Data Center provides GC-MS data for **5-Hydroxy-2-methylbenzaldehyde**, which reveals several key peaks.[\[1\]](#) The mass spectrum of its isomer, 2-Hydroxy-5-methylbenzaldehyde, shows a similar pattern, suggesting analogous fragmentation processes.[\[3\]](#)[\[4\]](#)[\[5\]](#)

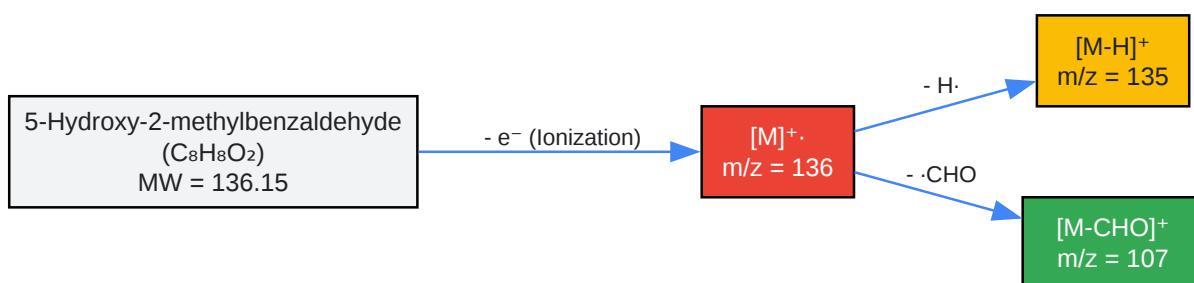
Table 2: Major Mass-to-Charge Ratios (m/z) observed in the EI Mass Spectrum of Hydroxy-methylbenzaldehyde Isomers

m/z	Proposed Ion	Relative Intensity	Source
136	[M] ⁺	High	[1] [3]
135	[M-H] ⁺	High	[1] [3]
107	[M-CHO] ⁺	Medium	[1] [3]
77	[C ₆ H ₅] ⁺	Low	Inferred

Relative intensities are general observations from available data and may vary with experimental conditions.

Proposed Fragmentation Pathway

Based on the principles of mass spectrometry for aromatic aldehydes, the following fragmentation pathway for **5-Hydroxy-2-methylbenzaldehyde** is proposed. The initial event is the removal of an electron to form the molecular ion (m/z 136). Subsequent fragmentation occurs through characteristic losses of a hydrogen atom or the formyl group.



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Caption: Proposed EI fragmentation pathway of **5-Hydroxy-2-methylbenzaldehyde**.

Experimental Protocols

A generalized protocol for the analysis of **5-Hydroxy-2-methylbenzaldehyde** by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on standard methods for the analysis of aromatic compounds.

Sample Preparation

- Dissolution: Accurately weigh a small amount of the **5-Hydroxy-2-methylbenzaldehyde** standard and dissolve it in a high-purity volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a stock solution of known concentration (e.g., 1 mg/mL).
- Dilution: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range for calibration. The final concentration should be in the low $\mu\text{g/mL}$ to ng/mL range, depending on the instrument's sensitivity.

- Sample Matrix: For the analysis of the compound in a complex matrix, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

GC-MS Instrumentation and Conditions

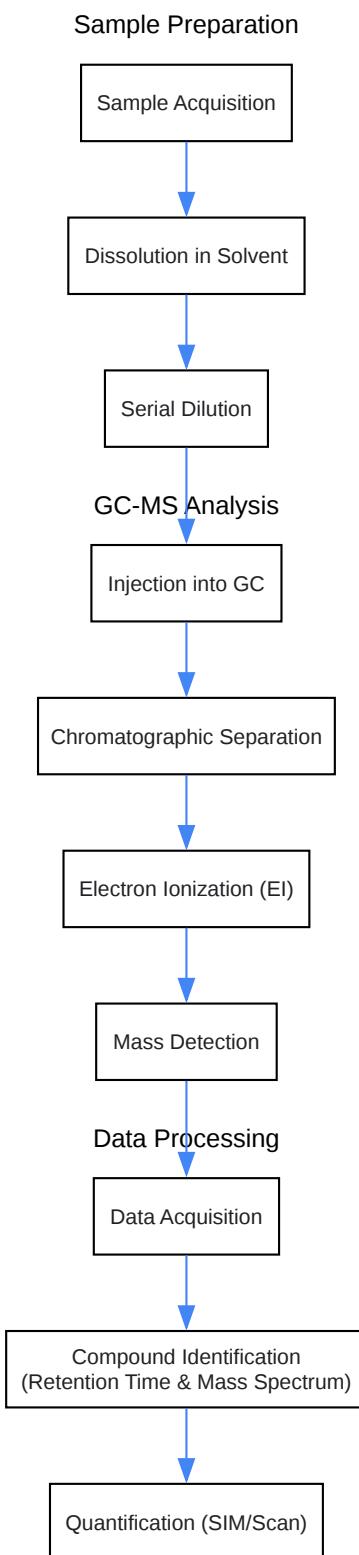
- Gas Chromatograph:
 - Column: A non-polar or low-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is suitable for separating aromatic compounds.
 - Injection: Use a split/splitless injector, typically in splitless mode for trace analysis, with an injection volume of 1 μ L.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
 - Oven Temperature Program:
 - Initial temperature: 50-70°C, hold for 1-2 minutes.
 - Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.
 - Final hold: Hold at the final temperature for 2-5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
 - Scan Range: Scan from m/z 40 to 200 to cover the molecular ion and expected fragments.
 - Ion Source Temperature: 200-230°C.
 - Transfer Line Temperature: 250-280°C.

Data Acquisition and Analysis

- Acquire the mass spectra in full scan mode to identify the compound and its fragmentation pattern.
- For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions (e.g., m/z 136, 135, and 107).
- Identify the compound by comparing its retention time and mass spectrum with that of a certified reference standard. The NIST Mass Spectral Library can also be used for tentative identification.

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of **5-Hydroxy-2-methylbenzaldehyde**.



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Caption: General workflow for GC-MS analysis of **5-Hydroxy-2-methylbenzaldehyde**.

Predicted Collision Cross Section Data

For advanced mass spectrometry techniques such as ion mobility-mass spectrometry, predicted collision cross-section (CCS) values can be valuable for enhancing identification confidence.

Table 3: Predicted Collision Cross Section (CCS) Values for 5-Hydroxy-2-methylbenzaldehyde Adducts

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	137.05971	123.4
[M+Na] ⁺	159.04165	133.1
[M-H] ⁻	135.04515	126.6
[M+NH ₄] ⁺	154.08625	145.1
[M+K] ⁺	175.01559	131.0
[M+H-H ₂ O] ⁺	119.04969	118.8
[M] ⁺	136.05188	124.1

Data sourced from PubChem.[\[6\]](#)

This guide provides a foundational understanding of the mass spectrometric behavior of **5-Hydroxy-2-methylbenzaldehyde**. Researchers can use this information to develop and validate analytical methods for the identification and quantification of this compound in various matrices.

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